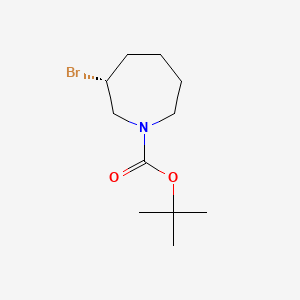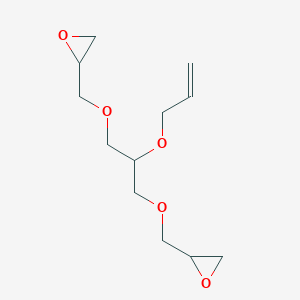
2,2'-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is an organic compound that belongs to the class of glycidyl ethers. This compound is characterized by the presence of oxirane (epoxy) groups and an allyloxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) typically involves the reaction of allyl glycidyl ether with trimethylolpropane triglycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The allyloxy group can be reduced to form the corresponding alcohol.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Formed from the reduction of the allyloxy group.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in cross-linking reactions, where the compound forms a three-dimensional network, enhancing the mechanical properties of the resulting material .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triglycidyl ether: Similar in structure but lacks the allyloxy group.
Bisphenol A diglycidyl ether: Contains two oxirane groups but has a different backbone structure.
Glycerol-1-allyl ether: Contains an allyloxy group but lacks multiple oxirane groups.
Uniqueness
2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is unique due to the presence of both allyloxy and multiple oxirane groups, providing a combination of reactivity and versatility that is not found in similar compounds .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)-2-prop-2-enoxypropoxy]methyl]oxirane |
InChI |
InChI=1S/C12H20O5/c1-2-3-15-10(4-13-6-11-8-16-11)5-14-7-12-9-17-12/h2,10-12H,1,3-9H2 |
InChI Key |
PPPCFIRHPYIYCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(COCC1CO1)COCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
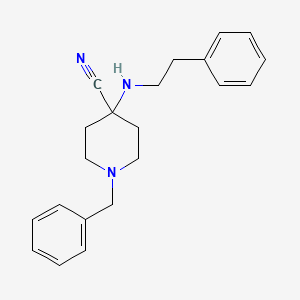
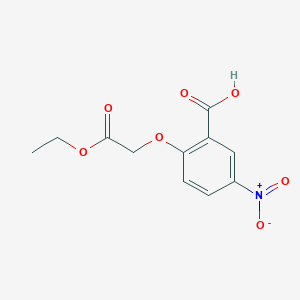
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
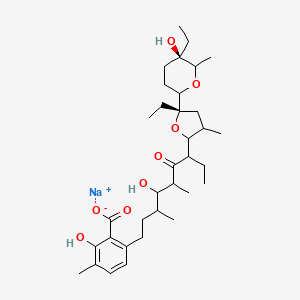
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
